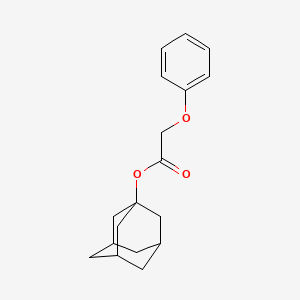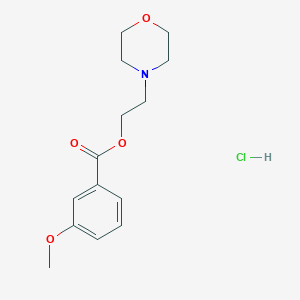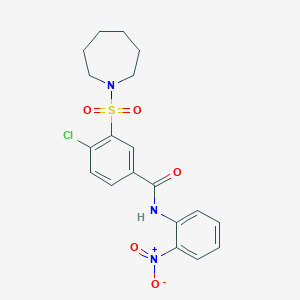
1-adamantyl phenoxyacetate
Vue d'ensemble
Description
1-adamantyl phenoxyacetate is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.15689456 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitrypanosomal Activity
1-Adamantyl phenoxyacetate derivatives demonstrate significant potential in antitrypanosomal applications. A study by Foscolos et al. (2022) synthesized 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide, showing promising activity and toxicity profiles against trypanosomes, suggesting its potential as an anti-trypanosomal agent (Foscolos et al., 2022).
Antiviral Properties
Kovalev et al. (2009) reported the synthesis of N1-linked conjugates of eremomycin with 1-adamantylacetic and p-(1-adamantyl)phenoxyacetic acids, demonstrating activity against herpes simplex virus 2 (HSV-2). This suggests potential applications of this compound in antiviral therapies (Kovalev et al., 2009).
Cancer Cell Growth Inhibition
Research by Dawson et al. (2008) explored adamantyl-substituted retinoid-derived molecules, including derivatives of this compound. These compounds interacted with the orphan nuclear receptor small heterodimer partner and showed inhibition of cancer cell growth and induction of cancer cell apoptosis (Dawson et al., 2008).
Synthesis of Novel Compounds
The self-acylation of 1-adamantylacetic acid, a related compound, was studied by Kovalev et al. (2010) to create new derivatives with potential for further pharmaceutical development (Kovalev et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Al-Abdullah et al. (2014) researched the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which displayed potent antibacterial activity and anti-inflammatory properties (Al-Abdullah et al., 2014).
Application in Polymer Science
Liaw et al. (2001) synthesized new polyamide-imides containing pendent adamantyl groups, including this compound derivatives, demonstrating significant potential in the field of polymer science (Liaw et al., 2001).
Propriétés
IUPAC Name |
1-adamantyl 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c19-17(12-20-16-4-2-1-3-5-16)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFUBZVTFZGIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3962993.png)

![1-(3-Bromophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B3963010.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B3963016.png)

![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-nitrobenzamide](/img/structure/B3963034.png)
![ethyl {3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963041.png)
![BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE](/img/structure/B3963046.png)
![3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3963053.png)

![2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B3963069.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide](/img/structure/B3963077.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3963080.png)

